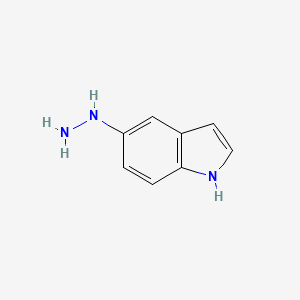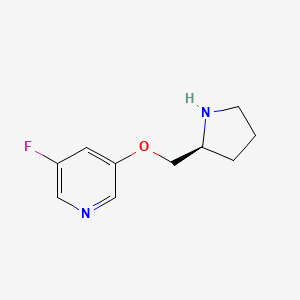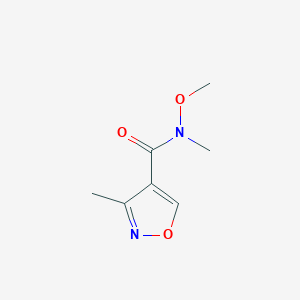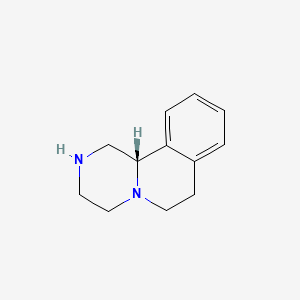
3-Isopropyl-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in various alkaloids . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses arylhydrazones and acidic conditions to form the indole ring . For 3-Isopropyl-1H-indol-6-amine, specific synthetic routes may include the reaction of appropriate aniline derivatives with isopropyl groups under controlled conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Applications De Recherche Scientifique
3-Isopropyl-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound with a simpler structure.
1H-Indol-3-amine: Another derivative with different substituents.
3-(1-Methylethyl)-1H-indole: Similar structure but lacks the amine group at the 6-position.
Uniqueness
3-Isopropyl-1H-indol-6-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-propan-2-yl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,12H2,1-2H3 |
Clé InChI |
ZLQSNQUTPLKHMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CNC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-thiazolo[5,4-b]pyridin-2-ylamine](/img/structure/B1499513.png)

![3-Methylpyrido[3,4-b]pyrazine](/img/structure/B1499515.png)










